molecular formula C15H18N4O4S B11009100 N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-methionine

N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-methionine

Cat. No.: B11009100
M. Wt: 350.4 g/mol
InChI Key: YFZARXGPERCPSI-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-(METHYLSULFANYL)-2-({(2S)-2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANOYL}AMINO)BUTANOIC ACID is a complex organic compound with a unique structure that includes a benzotriazine ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(METHYLSULFANYL)-2-({(2S)-2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANOYL}AMINO)BUTANOIC ACID typically involves multiple steps, including the formation of the benzotriazine ring and the subsequent attachment of the butanoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(METHYLSULFANYL)-2-({(2S)-2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANOYL}AMINO)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(2S)-4-(METHYLSULFANYL)-2-({(2S)-2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANOYL}AMINO)BUTANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-4-(METHYLSULFANYL)-2-({(2S)-2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANOYL}AMINO)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazine derivatives and butanoic acid analogs. Examples include:

Uniqueness

What sets (2S)-4-(METHYLSULFANYL)-2-({(2S)-2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANOYL}AMINO)BUTANOIC ACID apart is its unique combination of a benzotriazine ring and a butanoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H18N4O4S

Molecular Weight

350.4 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]butanoic acid

InChI

InChI=1S/C15H18N4O4S/c1-9(13(20)16-12(15(22)23)7-8-24-2)19-14(21)10-5-3-4-6-11(10)17-18-19/h3-6,9,12H,7-8H2,1-2H3,(H,16,20)(H,22,23)/t9-,12-/m0/s1

InChI Key

YFZARXGPERCPSI-CABZTGNLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)O)N1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.